molecular formula C26H24ClNO4 B12506464 (2S)-4-(4-chlorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}butanoic acid

(2S)-4-(4-chlorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}butanoic acid

Cat. No.: B12506464
M. Wt: 449.9 g/mol
InChI Key: CPACYCOTRQAKLK-DEOSSOPVSA-N
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Description

(2S)-4-(4-chlorophenyl)-2-{(9H-fluoren-9-ylmethoxy)carbonylamino}butanoic acid is a synthetic organic compound that belongs to the class of amino acids. It features a chlorophenyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a butanoic acid backbone. This compound is often used in peptide synthesis and other chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-(4-chlorophenyl)-2-{(9H-fluoren-9-ylmethoxy)carbonylamino}butanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

    Formation of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction.

    Coupling Reaction: The protected amino acid is coupled with the chlorophenyl group under specific conditions, often using coupling reagents like EDCI or DCC.

    Deprotection: The Fmoc group is removed using a base such as piperidine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chlorophenyl group.

    Reduction: Reduction reactions may target the carbonyl group in the Fmoc protecting group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of chlorobenzoic acid derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Organic Synthesis: Employed in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Protein Engineering: Used in the design and synthesis of modified proteins.

Medicine

    Drug Development: Investigated for its potential therapeutic properties.

    Biomarker Discovery: Used in research to identify new biomarkers for diseases.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Catalysis: Employed as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (2S)-4-(4-chlorophenyl)-2-{(9H-fluoren-9-ylmethoxy)carbonylamino}butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    (2S)-4-(4-chlorophenyl)-2-{(tert-butoxycarbonylamino}butanoic acid: Similar structure but with a different protecting group.

    (2S)-4-(4-bromophenyl)-2-{(9H-fluoren-9-ylmethoxy)carbonylamino}butanoic acid: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

Uniqueness

    Protecting Group: The use of the Fmoc group provides specific advantages in peptide synthesis, such as ease of removal and compatibility with various reaction conditions.

    Chlorophenyl Group: The presence of the chlorophenyl group can influence the compound’s reactivity and biological activity, making it unique compared to similar compounds.

Properties

Molecular Formula

C26H24ClNO4

Molecular Weight

449.9 g/mol

IUPAC Name

(2S)-4-(4-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid

InChI

InChI=1S/C26H24ClNO4/c1-28(24(25(29)30)15-12-17-10-13-18(27)14-11-17)26(31)32-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-11,13-14,23-24H,12,15-16H2,1H3,(H,29,30)/t24-/m0/s1

InChI Key

CPACYCOTRQAKLK-DEOSSOPVSA-N

Isomeric SMILES

CN([C@@H](CCC1=CC=C(C=C1)Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CN(C(CCC1=CC=C(C=C1)Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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